Mecoprop-2,4,4-trimethylpentyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

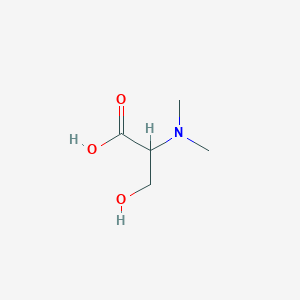

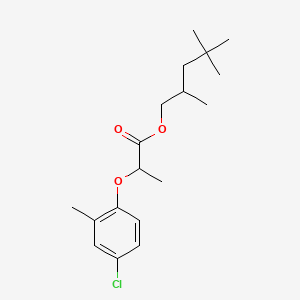

Mecoprop-2,4,4-trimethylpentyl ester is a compound with the molecular formula C18 H27 Cl O3 and a molecular weight of 326.86 . It is categorized under herbicides and metabolites .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18 H27 Cl O3 . This indicates that the molecule is composed of 18 carbon atoms, 27 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, esters in general undergo certain types of reactions. For instance, they can undergo nucleophilic attack on the carbonyl group, followed by the removal of the leaving group .Aplicaciones Científicas De Investigación

Synthesis Methodology and Kinetics

Mecoprop methyl ester, a derivative of Mecoprop, has been synthesized using solid-liquid phase transfer catalysis, leveraging potassium carbonate as a mild base and toluene as a solvent. Remarkably, this method resulted in a high conversion rate (95%) and excellent selectivity for the Mecoprop ester. The process also involved the development of a new kinetic model, considering one liquid and two solid co-products, providing valuable insight into the reaction mechanism and kinetics (Yadav & Deshmukh, 2017).

Environmental Impact and Remediation

Photocatalytic Decomposition

Mecoprop has been extensively utilized as a herbicide, leading to potential water contamination and health hazards. Research indicates that its photocatalytic decomposition in aqueous suspensions containing titanium dioxide (TiO2) can result in complete mineralization. The study explored the intermediates formed during this process and proposed reaction pathways, offering a potential solution for mitigating water contamination issues associated with Mecoprop (Topalov et al., 2000).

Subsurface Attenuation and Persistence

Mecoprop is a prominent indicator of pollution, particularly from municipal solid waste landfills, due to its frequent detection in landfill leachate. It exhibits considerable persistence in the subsurface, primarily due to its water solubility and limited retardation by sorption processes. This review paper underscores the significance of understanding the processes contributing to Mecoprop attenuation in the subsurface, especially biodegradation mechanisms, to assess its fate and potential environmental impact (Buss et al., 2006).

Biodegradation and Microbial Interactions

Microbial Degradation and Gene Analysis

The persistence of Mecoprop in agricultural soils and groundwater poses environmental challenges. Studies have identified bacterial strains capable of degrading Mecoprop and related herbicides, providing insights into the genetic components involved in this process. These findings are crucial for understanding the microbial interactions with Mecoprop and devising strategies for its bioremediation (Smejkal et al., 2001).

Industrial Applications and Treatment Technologies

Bioreactor Technology for Herbicide Treatment

The presence of Mecoprop and other herbicides in water bodies, due to their high solubility and persistence, calls for effective treatment methods. Membrane bioreactor (MBR) technology has been explored for treating these herbicides in wastewater. This method demonstrates significant potential for degrading toxic herbicides, presenting an efficient and environmentally friendly solution (Ghoshdastidar & Tong, 2013).

Safety and Hazards

While specific safety and hazard information for Mecoprop-2,4,4-trimethylpentyl ester is not available, it’s important to handle all chemicals with care and follow safety guidelines. A Safety Data Sheet (SDS) would provide comprehensive information about the potential hazards of this compound and appropriate safety precautions .

Propiedades

IUPAC Name |

2,4,4-trimethylpentyl 2-(4-chloro-2-methylphenoxy)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClO3/c1-12(10-18(4,5)6)11-21-17(20)14(3)22-16-8-7-15(19)9-13(16)2/h7-9,12,14H,10-11H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWKSMZTTHUJGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenylamino-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B594653.png)